3-(3-Phenylpropyl)piperidine CAS 53295-96-8 properties
3-(3-Phenylpropyl)piperidine CAS 53295-96-8 properties
An In-depth Technical Guide to 3-(3-Phenylpropyl)piperidine (CAS 53295-96-8)
Forward: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the properties and potential applications of 3-(3-Phenylpropyl)piperidine. It is important to note that while this compound is commercially available for research purposes, detailed experimental data in peer-reviewed literature is scarce. To provide a functional and scientifically grounded guide, this paper synthesizes the available information on the target compound and draws logical, experience-based inferences from closely related, well-characterized structural analogs, such as 4-(3-Phenylpropyl)piperidine and the parent scaffold, 3-Phenylpiperidine. All data is clearly attributed to its respective source compound to maintain scientific integrity.
Core Compound Profile and Identification
3-(3-Phenylpropyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position with a phenylpropyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the phenylpiperidine scaffold in a wide range of centrally active therapeutic agents.[1][2] The presence of the flexible three-carbon linker and the terminal phenyl group suggests potential interactions with various biological targets.
The compound is designated for research use only and should be handled accordingly.[3]
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | 3-(3-Phenylpropyl)piperidine | - |
| CAS Number | 53295-96-8 | [3] |
| Molecular Formula | C₁₄H₂₁N | [3] |
| Molecular Weight | 203.32 g/mol | [3] |
| SMILES | C1(CCCC2=CC=CC=C2)CNCCC1 | [3] |
| MDL Number | MFCD13562906 |[3] |
Caption: Structure of 3-(3-Phenylpropyl)piperidine.
Physicochemical Properties: A Comparative Analysis
Table 2: Comparative Physicochemical Properties
| Property | 3-(3-Phenylpropyl)piperidine (Predicted/Known) | 4-(3-Phenylpropyl)piperidine | 3-Phenylpiperidine |
|---|---|---|---|
| CAS Number | 53295-96-8 | 18495-82-4[2] | 3973-62-4[1] |
| Molecular Formula | C₁₄H₂₁N[3] | C₁₄H₂₁N[2] | C₁₁H₁₅N[1] |
| Molecular Weight | 203.32 g/mol [3] | 203.33 g/mol [2] | 161.25 g/mol [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | Liquid[2] | Colorless to almost clear liquid[1] |
| Boiling Point | Predicted: >130 °C / 12 mmHg | - | 126 °C / 12 mmHg[1] |
| Density | Predicted: ~1.0 g/cm³ | - | 1.01 g/cm³[1] |
| Refractive Index | Predicted: ~1.52-1.55 | n20D 1.5240-1.5280[2] | n20D 1.55[1] |
| Storage Temp. | 2-8°C[3] | 0-8°C[2] | 2-8°C[1] |
Synthesis and Purification: A Proposed Protocol
While a specific synthesis for 3-(3-Phenylpropyl)piperidine is not published, a robust synthetic strategy can be designed based on established organometallic and reductive amination chemistries. A highly plausible route involves the catalytic reduction of 3-(3-phenylpropyl)pyridine. This precursor is readily accessible through cross-coupling reactions.
Causality Behind Experimental Choices:
-
Precursor Choice: 3-(3-Phenylpropyl)pyridine is chosen as the immediate precursor due to the high efficiency and selectivity of catalytic hydrogenation for reducing a pyridine ring to a piperidine ring without affecting the phenyl group under controlled conditions.
-
Catalyst and Conditions: Palladium on carbon (Pd/C) is a standard, effective catalyst for this transformation. An acidic medium (like acetic acid) is used to protonate the pyridine nitrogen, which facilitates the reduction. The reaction is typically run under a hydrogen atmosphere at moderate pressure and temperature to ensure complete conversion while minimizing side reactions.[4]
-
Purification: Post-reaction, a standard acid-base extraction is employed. The basic piperidine product is soluble in the organic phase after neutralization, separating it from inorganic salts. Final purification by vacuum distillation is ideal for liquid products of this molecular weight to remove any non-volatile impurities or residual solvent.
Caption: Proposed workflow for the synthesis of 3-(3-Phenylpropyl)piperidine.
Step-by-Step Proposed Synthesis Protocol:
-
Reaction Setup: To a solution of 3-(3-phenylpropyl)pyridine (1.0 eq) in anhydrous ethanol (approx. 0.2 M), add glacial acetic acid (2.0 eq).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 wt% of the starting material) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas (a balloon is sufficient for small-scale reactions). Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 12-24 hours).
-
Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product, 3-(3-Phenylpropyl)piperidine, as a clear liquid.
Spectroscopic Characterization: Predicted Signatures
Spectroscopic analysis is essential for structural confirmation.[5] While experimental spectra for 3-(3-Phenylpropyl)piperidine are not published, its expected signatures can be accurately predicted based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Region (δ 7.1-7.3 ppm): The five protons on the monosubstituted phenyl ring will appear as a multiplet.
-
Piperidine Ring Protons (δ 1.5-3.1 ppm): These protons will exhibit complex multiplets due to overlapping signals and diastereotopicity. The protons on the carbon bearing the side chain (C3) and the carbons adjacent to the nitrogen (C2, C6) will be the most downfield.
-
Propyl Chain Protons (δ 1.3-2.6 ppm): The three methylene groups of the propyl chain will appear as distinct multiplets. The -CH₂- group attached to the phenyl ring will be a triplet around δ 2.6 ppm, while the -CH₂- attached to the piperidine ring and the central -CH₂- will be further upfield.
-
N-H Proton (δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
-
Aromatic Carbons (δ ~125-142 ppm): Expect four signals for the phenyl ring: one for the ipso-carbon (C-Ar), and three for the ortho, meta, and para carbons.
-
Piperidine Carbons (δ ~25-55 ppm): The carbons of the piperidine ring will appear in this region. The carbons adjacent to the nitrogen (C2, C6) will be the most downfield within this group.
-
Propyl Chain Carbons (δ ~30-40 ppm): Three distinct signals are expected for the three methylene carbons of the propyl chain.
Infrared (IR) Spectroscopy
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.
-
C-H Aromatic Stretch (>3000 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the phenyl ring.
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine and propyl groups.
-
C=C Aromatic Stretch (1450-1600 cm⁻¹): Several sharp peaks in this region are characteristic of the phenyl ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 203.
-
Key Fragmentation: The most prominent fragment would likely arise from the benzylic cleavage of the propyl chain, resulting in a tropylium ion at m/z = 91. Another significant fragmentation would be the loss of the phenylpropyl chain, leading to a piperidinyl fragment.
Potential Applications and Research Directions
The phenylpiperidine scaffold is a cornerstone in neuropharmacology. Derivatives of this structure are known to interact with a variety of receptors and transporters in the central nervous system (CNS).
-
Pharmaceutical Development: The structural isomer, 4-(3-Phenylpropyl)piperidine, is noted as an intermediate in the synthesis of analgesics and antidepressants.[2] The parent compound, 3-Phenylpiperidine, is a building block for drugs targeting sigma receptors and for antipsychotics.[6] It is highly probable that 3-(3-Phenylpropyl)piperidine could serve as a key intermediate or a novel therapeutic agent itself in these areas.
-
Neuroscience Research: This compound is a valuable tool for probing neurotransmitter systems.[1][2] Its structure allows for systematic modification to explore structure-activity relationships (SAR) for targets such as dopamine, serotonin, and norepinephrine transporters, as well as opioid and sigma receptors. The 3-substitution pattern, in particular, is a key feature in compounds like the sigma receptor agonist 3-PPP.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-(3-Phenylpropyl)piperidine is not widely available, the hazard profile can be inferred from its close isomers.
-
Hazards: Assumed to be a skin and eye irritant.[7][8] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7] Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] Recommended storage temperature is between 2-8°C.[3] Keep away from strong oxidizing agents.
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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